2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol
Description
2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol is a synthetic organic compound characterized by a central ethanol backbone substituted with a sulfinyl group attached to a 4-bromophenyl moiety and two 4-chlorophenyl groups. Its molecular formula is C₁₉H₁₄BrCl₂O₂S, with a molecular weight of 474.19 g/mol. The sulfinyl group (-S(=O)-) introduces chirality, making stereochemical analysis critical for applications in pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrCl2O2S/c21-16-5-11-19(12-6-16)26(25)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLWTPVIUYZFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrCl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137958 | |
| Record name | α-[[(4-Bromophenyl)sulfinyl]methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303152-32-1 | |
| Record name | α-[[(4-Bromophenyl)sulfinyl]methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(4-Bromophenyl)sulfinyl]methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol typically involves the reaction of 4-bromophenyl sulfoxide with 4-chlorobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, copper catalysts.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing bromophenyl and sulfinyl groups exhibit significant antimicrobial properties. The sulfinyl group is believed to enhance the bioactivity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of similar structures can inhibit bacterial growth effectively .
Anticancer Research
The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways, leading to cell death. Further research is needed to explore the specific effects of 2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol on various cancer cell lines .
Material Science Applications
Polymer Chemistry
In material science, the compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of sulfinyl groups into polymer matrices has been shown to improve their stability and resistance to degradation under environmental stressors .
Nanotechnology
Recent advancements in nanotechnology have opened avenues for using this compound in the development of nanomaterials. Its unique chemical structure allows for functionalization with nanoparticles, potentially leading to applications in drug delivery systems and targeted therapies .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth at low concentrations. |
| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines via mitochondrial pathway activation. |
| Study C | Polymer Development | Created a sulfinyl-functionalized polymer with improved thermal stability compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol involves its interaction with specific molecular targets. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Substitution Effects: The sulfinyl group in the target compound distinguishes it from sulfur-free analogs like dicofol and FW-152. Replacing chlorine with bromine (e.g., in dicofol vs. target compound) increases molecular weight and may alter metabolic stability or bioactivity due to bromine’s larger atomic radius and electronegativity .
Chirality: Both the target compound and dicofol possess chiral centers.
Table 2: Comparative Bioactivity and Stability
Key Insights:
- Environmental Impact : Chlorinated analogs like dicofol exhibit environmental persistence, raising concerns about bioaccumulation. The target compound’s bromine and sulfinyl groups may reduce persistence but require empirical validation .
- Pharmacological Potential: The anti-inflammatory activity of the oxadiazole derivative suggests that the target compound’s sulfinyl and halogenated aryl groups could be optimized for similar applications.
Biological Activity
2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure includes a sulfinyl group attached to a bis(4-chlorophenyl)ethanol moiety, which may influence its interaction with biological systems.
- Chemical Name : this compound
- Molecular Formula : C20H15BrCl2O3S
- Molecular Weight : 486.21 g/mol
- CAS Number : 303152-14-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, studies on related sulfinyl compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key survival pathways such as Bcl-2 family proteins .
Case Study :
A study evaluating the cytotoxic effects of structurally related compounds demonstrated that certain derivatives had IC50 values lower than established chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential for this compound .
Antimicrobial Activity
The compound's bromine and chlorine substituents are known to enhance antimicrobial activity. Similar compounds have shown effectiveness against multi-drug resistant bacteria and fungi. The electron-withdrawing nature of these halogens is believed to contribute significantly to their antimicrobial efficacy .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-(4-Bromophenyl)... | 93.7 - 46.9 | Antibacterial |
| Related Sulfinyl Compounds | 7.8 - 5.8 | Antifungal |
Enzyme Inhibition
The compound's sulfinyl group may play a crucial role in enzyme inhibition. Studies have shown that similar compounds can inhibit tyrosinase and other enzymes involved in metabolic pathways relevant to cancer and skin pigmentation disorders .
Enzyme Inhibition Study :
A kinetic analysis revealed that certain derivatives exhibited mixed-type inhibition against tyrosinase with IC50 values ranging from 11.27 µM to 360.51 µM, indicating potential for therapeutic applications in skin-related conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the phenyl rings. The presence of bromine and chlorine atoms enhances lipophilicity and electron-withdrawing capacity, which are critical for biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
